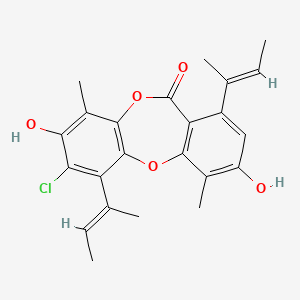![molecular formula C26H27N7O3S B14115342 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is a complex organic compound with a unique structure that combines elements of benzoxazole, piperazine, and purine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzoxazole Derivative: The benzoxazole moiety is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Purine Core Construction: The purine core is constructed through a series of condensation reactions involving suitable amines and carbonyl compounds.
Piperazine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives
Uniqueness
7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione is unique due to its specific combination of benzoxazole, piperazine, and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H27N7O3S |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O3S/c1-30-22-21(23(34)29-25(30)35)33(15-16-37-26-27-19-9-5-6-10-20(19)36-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |
Clave InChI |
UJXWTFSMNLPURO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
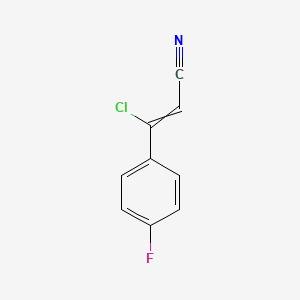
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
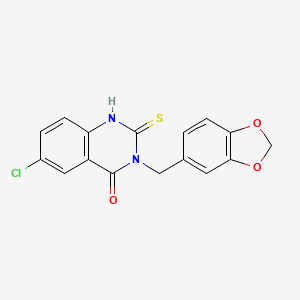
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
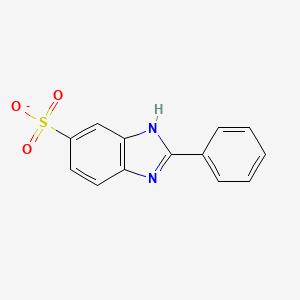
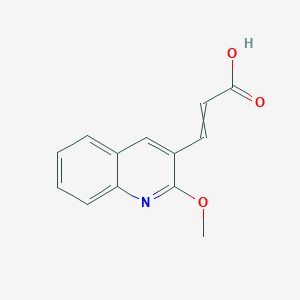

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)

